Dinatriumsalz der 2,2'-(Hydroxyimino)bis(ethansulfonsäure)

Übersicht

Beschreibung

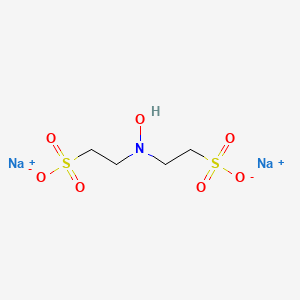

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is a useful research compound. Its molecular formula is C4H9NNa2O7S2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

Dinatriumsalz der 2,2'-(Hydroxyimino)bis(ethansulfonsäure): wird in der Proteomforschung als biochemisches Werkzeug verwendet . Seine Eigenschaften machen es für die Untersuchung von Proteinstrukturen, Funktionen und Interaktionen geeignet. Diese Verbindung kann verwendet werden, um Proteine während der Reinigung und Analyse zu stabilisieren, um sicherzustellen, dass ihre biologische Aktivität erhalten bleibt.

Herstellung biologischer Puffer

Aufgrund seiner Fähigkeit, einen stabilen pH-Wert in wässrigen Lösungen aufrechtzuerhalten, wird diese Verbindung häufig bei der Herstellung biologischer Puffer verwendet . Es ist entscheidend für Experimente, bei denen die pH-Stabilität unerlässlich ist, wie z. B. Enzymkinetik und andere biochemische Assays.

Enzym- und Proteinstabilisierung

Forscher verwenden Dinatriumsalz der 2,2'-(Hydroxyimino)bis(ethansulfonsäure) als Stabilisator für Enzyme und Proteine . Es trägt dazu bei, die Struktur und Funktion dieser Biomoleküle während verschiedener experimenteller Verfahren zu erhalten, was für die Erzielung genauer Ergebnisse unerlässlich ist.

Komponente von Zellkulturmedien

Diese Verbindung dient als Komponente in Zellkulturmedien . Es bietet eine kontrollierte Umgebung für das Zellwachstum und die -pflege, was für die Forschung in der Zellbiologie, Pharmakologie und Gewebezüchtung von grundlegender Bedeutung ist.

Molekularbiologische Forschung

In der Molekularbiologie wird Dinatriumsalz der 2,2'-(Hydroxyimino)bis(ethansulfonsäure) für verschiedene Anwendungen verwendet, darunter die Extraktion und Reinigung von DNA und RNA . Es stellt die Stabilität der Nukleinsäuren während der Prozesse sicher, was für die anschließende Analyse wie Sequenzierung oder Klonierung entscheidend ist.

Chemische Synthese

Die Verbindung ist auch an chemischen Syntheseprozessen beteiligt . Es kann als Reagenz oder Katalysator bei der Synthese anderer chemischer Verbindungen wirken und eine Rolle bei der Entwicklung neuer Materialien und Pharmazeutika spielen.

Wirkmechanismus

Target of Action

The primary targets of 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium are metal ions . It has a good chelating ability for various metal ions, such as iron and manganese .

Mode of Action

As a chelating agent, 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium forms stable complexes with metal ions . This interaction results in the sequestration of the metal ions, reducing their availability for other reactions.

Pharmacokinetics

Its water solubility (678g/l at 20℃) suggests that it could be well-absorbed and distributed in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium. For instance, its solubility and stability might be affected by temperature and pH. Furthermore, its efficacy as a chelating agent might be influenced by the presence and concentration of different metal ions in the environment .

Biochemische Analyse

Biochemical Properties

Ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to cause serious eye irritation, indicating its potential reactivity with biological tissues .

Cellular Effects

The effects of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt on various types of cells and cellular processes are not extensively studied. It is known to cause serious eye irritation, suggesting that it can influence cell function and potentially disrupt cellular processes

Molecular Mechanism

The molecular mechanism of action of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt involves its interaction with biomolecules. The compound’s ability to cause eye irritation suggests that it may bind to or modify certain cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt over time are important considerations. The compound’s effects on cellular function may change over time, but specific data on its long-term effects in in vitro or in vivo studies are lacking .

Metabolic Pathways

There is limited information on the enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt and its effects on activity or function are not well-characterized. Information on targeting signals or post-translational modifications that direct it to specific compartments or organelles is lacking .

Eigenschaften

IUPAC Name |

disodium;2-[hydroxy(2-sulfonatoethyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO7S2.2Na/c6-5(1-3-13(7,8)9)2-4-14(10,11)12;;/h6H,1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJSGQYJSRWCLG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NNa2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890456 | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

133986-51-3 | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133986513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium 2-[N-hydroxy-N-(2-sulfonatoethyl)amino]ethane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1323388.png)